4-Bromo-3,3,4,4-tetrafluorobutyl 1H,1H,9H-perfluorononyl carbonate

Molecular Weight Fluorine Content Formulation Design

4-Bromo-3,3,4,4-tetrafluorobutyl 1H,1H,9H-perfluorononyl carbonate (CAS 1923267-11-1) is a highly fluorinated, asymmetric carbonate ester. Its structure features a 1H,1H,9H-perfluorononyl chain and a 4-bromo-3,3,4,4-tetrafluorobutyl group, giving it a molecular weight of 683.08 g/mol.

Molecular Formula C14H7BrF20O3
Molecular Weight 683.07 g/mol
Cat. No. B12079701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3,3,4,4-tetrafluorobutyl 1H,1H,9H-perfluorononyl carbonate
Molecular FormulaC14H7BrF20O3
Molecular Weight683.07 g/mol
Structural Identifiers
SMILESC(COC(=O)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(F)(F)Br)(F)F
InChIInChI=1S/C14H7BrF20O3/c15-14(34,35)6(18,19)1-2-37-5(36)38-3-7(20,21)9(24,25)11(28,29)13(32,33)12(30,31)10(26,27)8(22,23)4(16)17/h4H,1-3H2
InChIKeyROANILLMBAXATN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4-Bromo-3,3,4,4-tetrafluorobutyl 1H,1H,9H-perfluorononyl carbonate (CAS 1923267-11-1) for Specialty Material Synthesis


4-Bromo-3,3,4,4-tetrafluorobutyl 1H,1H,9H-perfluorononyl carbonate (CAS 1923267-11-1) is a highly fluorinated, asymmetric carbonate ester. Its structure features a 1H,1H,9H-perfluorononyl chain and a 4-bromo-3,3,4,4-tetrafluorobutyl group, giving it a molecular weight of 683.08 g/mol . It belongs to a class of fluoroalkyl carbonates known for their enhanced electrophilicity compared to conventional carbonates like diphenyl carbonate [1]. The compound's dual functionality—a fluorinated backbone for low surface energy and a terminal bromine atom for further synthetic elaboration—distinguishes it from simple perfluorononyl carbonate analogs.

Active C-Br handle for covalent attachment Enables nucleophilic displacement by amines, thiols, or alkoxides; supports synthesis of fluorinated carbamates, ureas, and surface grafting.
Fluoroalkyl carbonate reactivity class Reported higher electrophilicity than diphenyl carbonate; facilitates phosgene-free reactions under milder conditions.
Asymmetric fluorinated backbone Combines a perfluorononyl chain for low surface energy with a brominated tetrafluorobutyl group for dual functionality in specialty material synthesis.

Why Generic Perfluorononyl Carbonates Cannot Replace the 4-Bromo-3,3,4,4-tetrafluorobutyl Variant in Synthetic Applications


Substituting 4-Bromo-3,3,4,4-tetrafluorobutyl 1H,1H,9H-perfluorononyl carbonate with a non-brominated analog sacrifices the compound's primary functional handle. The terminal C-Br bond is a critical site for nucleophilic substitution, enabling the covalent attachment of the perfluorononyl chain to target molecules [1]. Non-halogenated analogs (e.g., propyl or tert-butyl perfluorononyl carbonates) lack this reactive center, limiting their utility solely to non-covalent surface modification. Furthermore, within the fluoroalkyl carbonate class, reactivity is finely tuned by the leaving group ability of the alcohol, which is correlated with its pKa [2]. The brominated tetrafluorobutyl group offers a distinct leaving group profile compared to non-halogenated or perfluorinated alkyl chains, which directly impacts reaction kinetics and product selectivity in carbamate and urea syntheses.

Loss of reactive C-Br termination
Non-brominated perfluorononyl carbonates (e.g., propyl, tert-butyl) lack the nucleophilic substitution site, limiting them to non-covalent surface modification rather than covalent integration.
Altered leaving group kinetics
The brominated tetrafluorobutyl alcohol exhibits a distinct pKa and leaving ability compared to non-halogenated or perfluorinated alkyl chains, which may shift reaction rates and product selectivity in carbamate/urea syntheses.
Inconsistent purification advantage
Alternative carbonate sources (e.g., diphenyl carbonate) generate high-boiling byproducts (phenol) requiring complex aqueous workup; class-level fluoroalkyl carbonate purification benefits may not transfer if the leaving group profile is altered.

Quantitative Differentiators: 4-Bromo-3,3,4,4-tetrafluorobutyl 1H,1H,9H-perfluorononyl carbonate vs. Closest Analogs


Molecular Weight and Fluorine Density Comparison for Formulation Design

The target compound has a molecular weight of 683.08 g/mol . This places it in the mid-range of commercially available 1H,1H,9H-perfluorononyl carbonates, which span from 518.19 g/mol (propyl analog) to 790.18 g/mol (1H,1H,7H-perfluoroheptyl analog) . This molecular weight is a critical parameter for predicting volatility, boiling point, and loading density in polymer formulations.

Molecular Weight
Data to verify
683.08 g/mol 164.9 g/mol heavier than propyl analog 24.9 g/mol heavier than heptafluorobutyl analog
Supports volatility and loading density predictions for high-temperature coating formulations.
Mid-range molecular weight among 1H,1H,9H-perfluorononyl carbonates; review target application volatility requirements.
Molecular Weight Fluorine Content Formulation Design

Synthetic Utility: Presence of a Reactive C-Br Termination Enabling Nucleophilic Displacement

The target compound possesses a primary alkyl bromide (C-Br) at the terminus of its tetrafluorobutyl chain, as confirmed by its IUPAC structure . This is a functional group absent in analogs such as tert-butyl 1H,1H,9H-perfluorononyl carbonate or 2,2,3,3,4,4,4-heptafluorobutyl 1H,1H,9H-perfluorononyl carbonate. The bromine atom can be displaced by amines, thiols, or alkoxides, allowing for covalent linking to polymers, biomolecules, or surfaces.

Reactive C-Br Handle
Class-level
Primary alkyl bromide (C-Br) present at tetrafluorobutyl terminus
Enables covalent linking to polymers, biomolecules, or surfaces; absent in non-brominated analogs.
Qualitative structural differentiator; validate reactivity under intended coupling conditions.
Synthetic Handle Nucleophilic Substitution Bioconjugation

Class-Level Reactivity Advantage Over Conventional Carbonates (Diphenyl Carbonate)

Fluoroalkyl carbonates as a class exhibit significantly higher reactivity than diphenyl carbonate (DPC) in substitution reactions with amines and alcohols [1]. In a systematic study by Tsuda et al. (2022), bis(2,2,2-trifluoroethyl) carbonate showed relatively higher reactivities than DPC, while bis(hexafluoroisopropyl) carbonate showed dramatic acceleration, approaching the reactivity of bis(perfluorophenyl) carbonate. The electrophilicity of the carbonyl group in these carbonates is correlated with the IR carbonyl stretching frequency and the pKa of the eliminated fluoro alcohol.

Reactivity vs. DPC
Class-level
Fluoroalkyl carbonates enable substitution at lower temperatures; DPC limited by low reactivity.
May support phosgene-free carbamate synthesis under milder, safer conditions.
Class-level advantage referenced to bis(trifluoroethyl) and bis(hexafluoroisopropyl) carbonate studies; confirm for specific substrate scope.
Electrophilicity Reaction Kinetics Phosgene Alternative

Simplified Product Purification via Evaporation of Fluoro Alcohol Byproduct

A key process advantage of fluoroalkyl carbonates is the ease of byproduct removal. The eliminated fluoroalkyl alcohol, due to its low boiling point and weak affinity for organic products, can be removed by simple evaporation below 100 °C, with or without reduced pressure [1]. This contrasts with reactions using diphenyl carbonate, which generates high-boiling phenol that requires aqueous workup or distillation for removal.

Byproduct Evaporation
Class-level
Fluoro alcohol byproduct removable by evaporation below 100 °C; avoids phenol workup.
Simplifies purification, reduces solvent waste, and lowers energy input vs. diphenyl carbonate methods.
Class-level process benefit; verify boiling point and removal efficiency for the specific eliminated fluoro alcohol.
Product Purification Process Chemistry Green Chemistry

High-Value Application Scenarios for 4-Bromo-3,3,4,4-tetrafluorobutyl 1H,1H,9H-perfluorononyl carbonate


Synthesis of Fluorinated Carbamate and Urea Pharmaceutical Intermediates

This compound serves as an activated carbonate source for synthesizing fluorinated carbamates and ureas under mild, phosgene-free conditions. The class-level high reactivity of fluoroalkyl carbonates with amines [1], combined with the easy removal of the fluoro alcohol byproduct, makes it suitable for generating compound libraries of fluorinated drug candidates. The bromine atom provides an additional vector for late-stage diversification via nucleophilic substitution.

Covalent Surface Modification for Omniphobic Coatings

The perfluorononyl chain imparts extremely low surface energy, a critical property for creating oil- and water-repellent surfaces. Unlike non-reactive perfluorononyl carbonates that only physically blend into a matrix, the terminal C-Br bond in this compound allows it to be covalently grafted onto hydroxyl- or amine-functionalized surfaces (e.g., textiles, membranes, or nanoparticles), ensuring permanent surface modification and preventing leaching.

Synthesis of Fluorinated Polycarbonates and Polyurethanes

As a specialty monomer, this compound can be used to introduce pendant perfluorononyl chains into polycarbonates or polyurethanes. The class of fluoroalkyl carbonates has been successfully used for the quantitative synthesis of alkylene and arylene bis(fluoroalkyl) bis(carbonate)s [2]. The bromine handle on the target compound further allows for post-polymerization functionalization to tune material properties.

Development of High-Performance Fluorosurfactants with Reactive Anchoring

While standard fluorosurfactants rely on physical adsorption, a surfactant derived from this compound can be covalently anchored to substrates via the bromine group. This creates a more robust, permanent low-energy surface. The higher molecular weight of the -perfluorononyl chain (C9) compared to shorter-chain analogs (C6 or C4) provides superior hydrophobicity, which is important for applications in extreme environments.

Application
Selection Property
Validation Focus
Fluorinated carbamate/urea intermediate synthesis
Carbonate electrophilicity + C-Br diversification handle
Mild, phosgene-free conditions; purification ease
Covalent omniphobic surface modification
C-Br graftable anchor + perfluorononyl low surface energy
Permanence, leaching resistance under operational conditions
Fluorinated polycarbonate/polyurethane synthesis
Monomer reactivity; pendant chain introduction
Post-polymerization functionalization; material property tuning
Reactive fluorosurfactant development
Covalent anchoring + chain-length hydrophobicity
Robustness in extreme environments; surfactant retention
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